1-chloro-6,6-dimethyl-2-hepten-4-yne
Overview
Description
1-chloro-6,6-dimethyl-2-hepten-4-yne is a chemical compound with the molecular formula C9H13Cl. It is also known by its systematic name, this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly terbinafine hydrochloride, an antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne typically involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition is complete, the reaction continues for 10-50 hours, with 30 hours being optimal. The product is then isolated by removing THF under reduced pressure, dissolving the residue in petroleum ether, and washing with dilute ammonia solution. The final product is obtained by drying, filtering, and distilling under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction time and temperature, and the product is purified using industrial-scale distillation and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1-chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes depending on the conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted heptenynes.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
1-chloro-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is a key intermediate in the synthesis of terbinafine hydrochloride, an antifungal medication.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-chloro-6,6-dimethyl-2-hepten-4-yne involves its role as an intermediate in the synthesis of terbinafine hydrochloride. Terbinafine inhibits squalene epoxidase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, terbinafine disrupts the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-6,6-dimethyl-2-heptene-4-yne
- 6,6-Dimethyl-2-hepten-4-yne
- 1-Chloro-6,6-dimethyl-5-hept-2-en-4-ino
Uniqueness
1-chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of terbinafine hydrochloride. Its ability to undergo various chemical reactions and its role in producing an important antifungal agent highlight its significance in both research and industrial applications .
Properties
IUPAC Name |
1-chloro-6,6-dimethylhept-2-en-4-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290059 | |
Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126764-17-8 | |
Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126764-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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